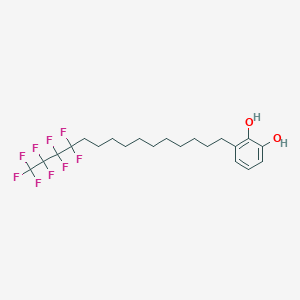![molecular formula C23H28ClN3O4 B236820 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperazine derivative and is known to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide has been found to have potential applications in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit antitumor activity and has been studied as a potential anticancer agent. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to exhibit anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, this compound has been found to exhibit antitumor activity and has been studied as a potential anticancer agent.
実験室実験の利点と制限
One of the main advantages of using N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions that can be explored with regards to N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide. One possible direction is to study its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its potential use as an anticancer agent. In addition, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential drug targets.
合成法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with butanoyl chloride to form the corresponding acid chloride, which is then reacted with 1-(4-chlorophenyl)piperazine to obtain the desired product. The synthesis of this compound has been reported in the literature and has been found to be a straightforward process.
特性
分子式 |
C23H28ClN3O4 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O4/c1-4-5-22(28)27-10-8-26(9-11-27)21-7-6-17(14-20(21)24)25-23(29)16-12-18(30-2)15-19(13-16)31-3/h6-7,12-15H,4-5,8-11H2,1-3H3,(H,25,29) |
InChIキー |
ASHSWORZHOGKMW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)